molecular formula C17H21NO4 B2420616 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol CAS No. 890094-37-8

4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol

Cat. No.: B2420616
CAS No.: 890094-37-8
M. Wt: 303.358
InChI Key: KHYLIMAEEVYUMP-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, an isoxazole ring, and a tetrahydropyran moiety. Its distinct chemical configuration makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoxazole ring can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-one.

    Reduction: Formation of 4-[3-(4-Methoxyphenyl)-5-aminoisoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-one: An oxidized derivative with a ketone group.

    4-[3-(4-Methoxyphenyl)-5-aminoisoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol: A reduced derivative with an amine group.

    4-[3-(4-Hydroxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol: A derivative with a hydroxyl group replacing the methoxy group.

Uniqueness

The uniqueness of 4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-2,2-dimethyloxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(2)11-17(19,8-9-21-16)15-10-14(18-22-15)12-4-6-13(20-3)7-5-12/h4-7,10,19H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYLIMAEEVYUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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